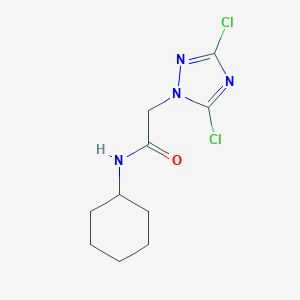
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. FUB-AMB is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Mécanisme D'action
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of this compound, which include euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood, appetite, and pain perception. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis and Crohn's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the effects of cannabinoids on the brain and nervous system. However, this compound also has some limitations. It is a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids. Additionally, this compound has not been extensively studied in humans, so its safety and toxicity profile are not well understood.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide. One area of interest is the development of new synthetic cannabinoids with improved safety and efficacy profiles. Another area of interest is the study of the endocannabinoid system in the development of neurological disorders. Finally, this compound may be useful in the development of new treatments for inflammatory conditions such as arthritis and Crohn's disease.
Méthodes De Synthèse
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide can be synthesized using a simple one-pot reaction method. The starting materials for the synthesis are 4-methoxybenzaldehyde, 4-methylbenzylamine, and 3-bromopropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide has potential applications in scientific research, particularly in the field of neuroscience. It can be used to study the effects of cannabinoids on the brain and nervous system. This compound has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of mood, appetite, and pain perception. It can also be used to study the role of the endocannabinoid system in the development of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C18H21NO2/c1-14-3-5-16(6-4-14)13-19-18(20)12-9-15-7-10-17(21-2)11-8-15/h3-8,10-11H,9,12-13H2,1-2H3,(H,19,20) |
Clé InChI |
WEUORROLKCEEJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)

![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)

![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)

![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)
